1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 946378-93-4
VCID: VC4478423
InChI: InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3
SMILES: CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5
Molecular Formula: C20H16N4O3
Molecular Weight: 360.373

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 946378-93-4

Cat. No.: VC4478423

Molecular Formula: C20H16N4O3

Molecular Weight: 360.373

* For research use only. Not for human or veterinary use.

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 946378-93-4

Specification

CAS No. 946378-93-4
Molecular Formula C20H16N4O3
Molecular Weight 360.373
IUPAC Name 1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3
Standard InChI Key JCUSGABKGCQMOP-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5

Introduction

The compound 1-(3-(benzo[d] dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that incorporates multiple functional groups, making it of interest in medicinal chemistry and pharmacological research. This compound features a benzo[d] dioxole moiety, known for its biological activity, particularly in antitumor applications, and a quinoxaline ring, which is often associated with various pharmacological activities.

Synthesis and Chemical Reactions

The synthesis of compounds similar to 1-(3-(benzo[d] dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the benzo[d] dioxole and quinoxaline moieties. Common methods include condensation reactions and cyclization processes.

Synthetic StepDescription
Formation of Pyrazole RingInvolves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
Attachment of Benzo[d] dioxole MoietyTypically involves nucleophilic substitution or condensation reactions.
Attachment of Quinoxaline MoietyMay involve similar nucleophilic substitution or condensation reactions.

Biological Activity and Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in oncology. The benzo[d] dioxole moiety is known for its antitumor properties, while quinoxaline derivatives have been explored for various pharmacological activities.

Biological ActivityDescription
Antitumor ActivityThe benzo[d] dioxole moiety is associated with antitumor effects.
Pharmacological ActivitiesQuinoxaline derivatives have been studied for their potential in treating various diseases.

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